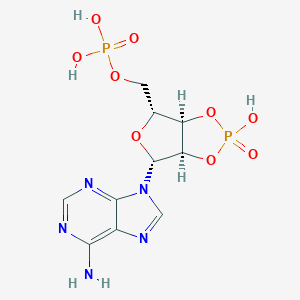
N-(3-氨基丙基)二乙醇胺
描述
N-(3-Aminopropyl)diethanolamine is a colorless liquid with a faint fishlike odor . It is also known as N, N-Bis(2-hydroxyethyl)-1,3-diaminopropane .
Molecular Structure Analysis
The molecular formula of N-(3-Aminopropyl)diethanolamine is C7H18N2O2 . It contains a total of 28 bonds, including 10 non-H bonds, 7 rotatable bonds, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
N-(3-Aminopropyl)diethanolamine is an aminoalcohol. Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic . N-(3-Aminopropyl)diethanolamine also acts as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium(II) electrochemiluminescence .Physical And Chemical Properties Analysis
N-(3-Aminopropyl)diethanolamine is a colorless liquid that may burn though it may require some effort to ignite . It is corrosive to tissue and produces toxic oxides of nitrogen during combustion . It is also miscible in water .科学研究应用
N-(3-氨基丙基)二乙醇胺应用的综合分析
N-(3-氨基丙基)二乙醇胺 (APDEA) 是一种用途广泛的化学化合物,在科学研究中有着广泛的应用。以下是其在不同领域独特的应用的详细分析。
电致化学发光 (ECL): APDEA 已被探索作为一种潜在的共反应物,用于增强三 (2,2'-联吡啶) 钌 (II) 的 ECL。 它在金和铂电极上的效率明显高于三丙胺 . APDEA 中存在伯胺基和羟基可促进胺的氧化速率,从而显着提高 ECL 强度。 在 Au 和 Pt 电极上,Ru(bpy)3 2+/APDEA 体系的 ECL 强度分别约为 Ru(bpy)3 2+/三丙胺体系的 10 倍和 36 倍 .
分析电致化学发光: 在分析应用中,APDEA 作为共反应物在灵敏的 ECL 生物测定中起着至关重要的作用。 该化合物能够在电化学氧化或还原过程中产生中间体,这些中间体与其他化合物反应产生能够发射光的激发态,使其成为该领域的宝贵资产 .
增强的 ECL 效率: 对具有增强 ECL 效率的 ECL 共反应物的研究导致了 APDEA 作为一种新型 ECL 共反应物的开发。 其 ECL 特性已在铂、金和玻碳电极上进行测试,显示出比其他共反应物更强的 ECL .
作用机制
Target of Action
N-(3-Aminopropyl)diethanolamine (APDEA) is a versatile compound used in the chemical industryIt is known to interact with various organic and inorganic substances due to its amine and hydroxyl functional groups .
Mode of Action
APDEA’s mode of action is largely dependent on its application. As a molecule with both amine and hydroxyl functional groups, it can participate in a variety of chemical reactions. For instance, it can act as a nucleophile in reactions with electrophiles, or as a base in acid-base reactions .
Biochemical Pathways
Given its chemical structure, it could potentially interfere with biochemical pathways involving amines or alcohols .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes that modify amines and alcohols .
Result of Action
Due to its reactivity, it could potentially alter the structure of biomolecules it interacts with, leading to changes in their function .
Action Environment
The action of APDEA can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of its environment due to its amine and hydroxyl groups. Additionally, its stability could be compromised in the presence of strong oxidizing agents .
安全和危害
N-(3-Aminopropyl)diethanolamine is corrosive to tissue and may burn, though it may require some effort to ignite . It produces toxic oxides of nitrogen during combustion . Contact or inhalation may cause delayed effects . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause pollution .
未来方向
N-(3-Aminopropyl)diethanolamine has been explored as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium(II) electrochemiluminescence (ECL). It is much more effective than tripropylamine at gold and platinum electrodes . This suggests potential future applications in the field of electrochemiluminescence.
属性
IUPAC Name |
2-[3-aminopropyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2/c8-2-1-3-9(4-6-10)5-7-11/h10-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJVYOFPTRGCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
| Record name | AMINOPROPYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044680 | |
| Record name | 2,2'-[(3-Aminopropyl)imino]diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aminopropyldiethanolamine appears as a colorless liquid with a faint fishlike odor. May burn though it may require some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid | |
| Record name | AMINOPROPYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2,2'-[(3-aminopropyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
4985-85-7 | |
| Record name | AMINOPROPYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (3-Aminopropyl)diethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4985-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Aminopropyl)diethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Aminopropyl)diethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-[(3-aminopropyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[(3-Aminopropyl)imino]diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)iminodiethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-AMINOPROPYL)DIETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R21ZI8N14B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of N-(3-Aminopropyl)diethanolamine and its use as a ligand in transition metal complexes?
A1: N-(3-Aminopropyl)diethanolamine (C7H18N2O2) functions as a bifurcated quadridentate tripod ligand, meaning it can bind to metal ions using four donor atoms. [, ] This property allows it to form stable complexes with transition metals. For example, it forms a dinuclear complex with Chromium(III) and a trinuclear complex with Cobalt. [, ] The crystal structures of these complexes have been determined, revealing the specific binding modes of the ligand. [, ]
Q2: How does the structure of N-(3-Aminopropyl)diethanolamine affect its use in electrochemistry, particularly with lead?
A2: The electrochemical behavior of lead in solutions containing N-(3-Aminopropyl)diethanolamine has been investigated. [] The research shows that a stable lead complex forms in a specific pH range (pH ≥ 10.40). [] This complex exhibits a quasi-reversible reduction wave at the dropping mercury electrode, indicating its potential use in electrochemical applications. [] The electron-transfer coefficient and rate constants for this reduction process have also been determined. []
Q3: Can you elaborate on the use of N-(3-Aminopropyl)diethanolamine in analytical chemistry, particularly in starch gel electrophoresis?
A3: N-(3-Aminopropyl)diethanolamine is a valuable component of amine-citrate buffer systems used for pH control in starch gel electrophoresis. [, ] This technique relies on precise pH control for optimal separation of biomolecules. The pK2 value of N-(3-Aminopropyl)diethanolamine has been determined at various temperatures, allowing for accurate pH adjustments. [, ] This compound, along with other amine buffers, provides a range of pK values suitable for resolving various dehydrogenase isozymes. [, ]
Q4: Are there any applications of N-(3-Aminopropyl)diethanolamine in the field of chemiluminescence?
A4: Yes, N-(3-Aminopropyl)diethanolamine has been explored as a coreactant in electrogenerated chemiluminescence (ECL) systems involving tris(2,2'-bipyridine)ruthenium(II). [] While detailed results were not provided in the abstract, this research highlights the potential of N-(3-Aminopropyl)diethanolamine in developing novel ECL-based analytical methods. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)




![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)







